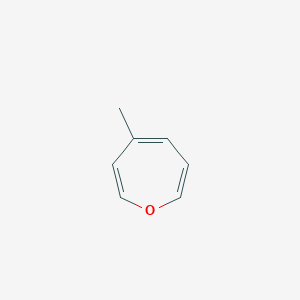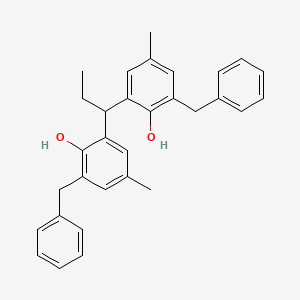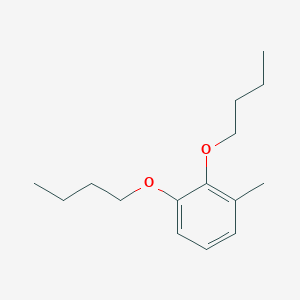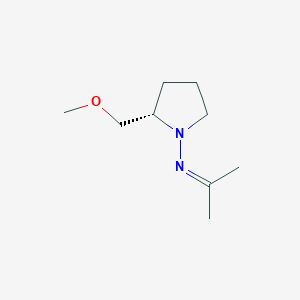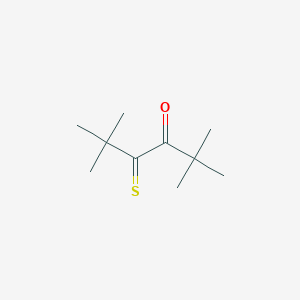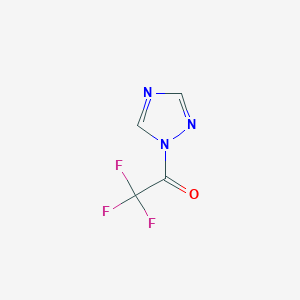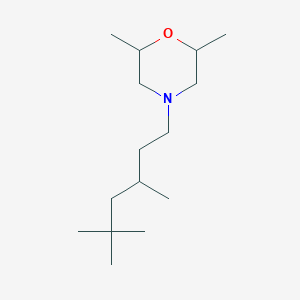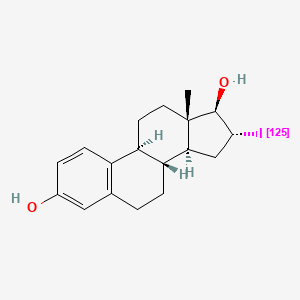
16alpha-(125I)Iodoestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha-(125I)Iodoestradiol is a radioiodinated derivative of estradiol, a potent estrogen hormone. This compound is primarily used as a radiopharmaceutical for imaging estrogen-sensitive tissues and tumors. The incorporation of iodine-125 allows for the detection and study of estrogen receptors in various tissues, making it a valuable tool in both research and clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-(125I)Iodoestradiol typically involves the halogen exchange reaction. The stable intermediate, 16beta-bromo-17beta-estradiol, is reacted with sodium iodide-125 (Na125I) under specific conditions. This reaction yields the radioiodinated steroid with a 65-80% yield in approximately 3 hours .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting involves careful handling of radioactive materials and precise reaction conditions to ensure high yield and purity. The rapid synthesis and purification of the 125I-labeled estrogen permit similar synthesis with other radioisotopes like iodine-123, which has excellent properties for imaging .
Análisis De Reacciones Químicas
Types of Reactions: 16alpha-(125I)Iodoestradiol primarily undergoes substitution reactions, particularly halogen exchange reactions. This compound can also participate in binding reactions with estrogen receptors due to its structural similarity to estradiol .
Common Reagents and Conditions:
Reagents: Sodium iodide-125 (Na125I), 16beta-bromo-17beta-estradiol
Conditions: Halogen exchange reaction, typically conducted in a suitable solvent under controlled temperature and time conditions.
Major Products: The primary product of the halogen exchange reaction is this compound. This compound can further bind to estrogen receptors, forming receptor-ligand complexes that are useful for imaging and research purposes .
Aplicaciones Científicas De Investigación
16alpha-(125I)Iodoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a radiochemical probe to study the binding affinity and specificity of estrogen receptors.
Biology: Helps in understanding the distribution and concentration of estrogen receptors in various tissues.
Medicine: Utilized in the imaging of estrogen-sensitive tumors, particularly in breast cancer research
Mecanismo De Acción
16alpha-(125I)Iodoestradiol exerts its effects by binding to estrogen receptors in a manner similar to estradiol. The iodine-125 label allows for the detection and imaging of these receptors. The compound’s high affinity for estrogen receptors enables it to concentrate in estrogen-sensitive tissues, providing valuable information about receptor distribution and activity .
Comparación Con Compuestos Similares
16alpha-(77Br)Bromoestradiol-17beta: Another halogenated derivative of estradiol used for imaging purposes.
16alpha-(123I)Iodoestradiol: Similar to 16alpha-(125I)Iodoestradiol but uses iodine-123, which has different imaging properties.
Uniqueness: this compound is unique due to its use of iodine-125, which provides specific advantages in imaging and research applications. Its high binding affinity to estrogen receptors and the ability to produce sustained and high uterus-to-blood ratios make it particularly valuable for studying estrogen-sensitive tissues .
Propiedades
Número CAS |
71765-93-0 |
|---|---|
Fórmula molecular |
C18H23IO2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2 |
Clave InChI |
SSYGGPAGDDGXAF-AQZLPAMRSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


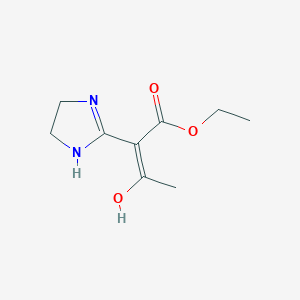
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
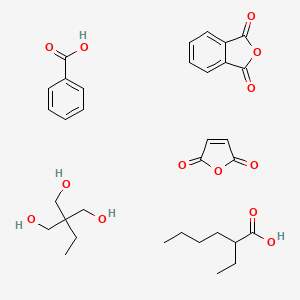
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
